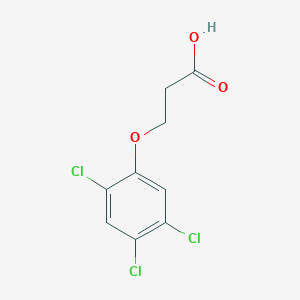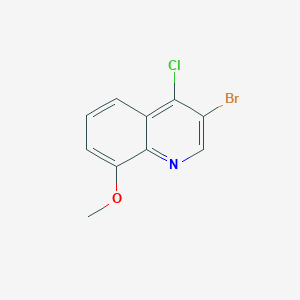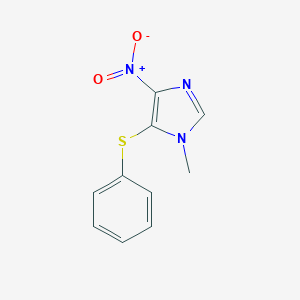
3-(2,4,5-Trichlorophenoxy)propanoic acid
Übersicht
Beschreibung
“3-(2,4,5-Trichlorophenoxy)propanoic acid” is a chemical compound with the formula C9H7Cl3O3 . It is also known as Fenoprop or 2,4,5-TP .
Molecular Structure Analysis
The molecular structure of “3-(2,4,5-Trichlorophenoxy)propanoic acid” consists of a propanoic acid group attached to a trichlorophenoxy group . The addition of an extra methyl group creates a chiral center in the molecule .Wissenschaftliche Forschungsanwendungen
Environmental Analysis
3-(2,4,5-Trichlorophenoxy)propanoic acid is used as a reference standard for the determination of Silvex in soil and water samples by enzyme-linked immunosorbent assay (ELISA). This application is crucial for monitoring environmental contamination and ensuring compliance with safety standards .
Herbicide and Plant Growth Regulation
As a phenoxy herbicide and plant growth regulator, this compound is used in agriculture to control broadleaf weeds. It functions by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death .
Taste Receptor Research
Research has shown that phenoxyauxin herbicides like 3-(2,4,5-Trichlorophenoxy)propanoic acid can inhibit human T1R3 taste receptors. These receptors are involved in sweet taste perception and amino acid recognition, which has implications for understanding taste mechanisms and developing taste modulators .
Analytical Chemistry
In analytical chemistry, 3-(2,4,5-Trichlorophenoxy)propanoic acid serves as an analytical standard for various chemical analyses. It helps ensure the accuracy and calibration of instruments used in chemical research and quality control .
Wirkmechanismus
Target of Action
The primary target of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or 2,4,5-TP, is the auxin growth hormone indoleacetic acid (IAA) . This compound mimics the action of IAA, a key hormone in plant growth and development .
Mode of Action
Fenoprop interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on plants, it induces rapid, uncontrolled growth . This is due to the overstimulation of the auxin receptors in the plant cells, leading to an overproduction of growth hormones .
Biochemical Pathways
The biochemical pathways affected by Fenoprop are those involved in plant growth and development. By mimicking IAA, Fenoprop disrupts the normal balance of growth hormones within the plant, leading to uncontrolled and rapid growth . The downstream effects of this disruption can include abnormal cell division and elongation, leading to the death of the plant .
Pharmacokinetics
It is known that fenoprop is moderately soluble in water , which suggests it can be readily taken up by plants when applied in a water-based solution.
Result of Action
The result of Fenoprop’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, making Fenoprop effective as a herbicide . It is particularly toxic to shrubs and trees .
Action Environment
The action of Fenoprop can be influenced by environmental factors. For example, its solubility in water suggests that it may be less effective in dry conditions . , suggesting that its efficacy may be reduced in environments with high rainfall or irrigation.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trichlorophenoxy)propanoic acid | |
CAS RN |
582-53-6, 29990-39-4 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)






![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)